molecular formula C16H20O3 B1346863 cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-27-9

cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1346863
CAS No.: 736136-27-9
M. Wt: 260.33 g/mol
InChI Key: SBGJTNCBQFWRCF-UHFFFAOYSA-N
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Description

cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is a cyclic organic compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol. This compound is notable for its structural complexity and the presence of both a cyclohexane ring and a benzoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions, often starting from simpler organic molecules.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where an acyl chloride reacts with the cyclohexane ring in the presence of a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups on the benzoyl or cyclohexane rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, various solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated compounds, substituted benzoyl or cyclohexane derivatives.

Scientific Research Applications

cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has found applications in various fields of research and industry:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules and materials.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • trans-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • 4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxamide

Uniqueness: cis-4-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific cis-configuration, which can influence its chemical reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its trans-isomer or other similar compounds .

Properties

IUPAC Name

4-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-7-11(2)9-14(8-10)15(17)12-3-5-13(6-4-12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGJTNCBQFWRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2CCC(CC2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203310, DTXSID601212105
Record name trans-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736136-27-9, 735270-26-5
Record name trans-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4-(3,5-Dimethylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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